![molecular formula C14H27O7P B14334989 Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester CAS No. 97284-19-0](/img/structure/B14334989.png)
Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester is an organic compound that belongs to the class of malonic esters. These compounds are characterized by the presence of two ester groups attached to a central carbon atom. This particular compound is known for its versatility in organic synthesis and its applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester typically involves the alkylation of enolate ions. The enolate ion is generated from diethyl malonate using a strong base such as sodium ethoxide. The enolate ion then undergoes an S_N2 reaction with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of dimethyl malonate or diethyl malonate. This process is efficient and yields high purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the alpha position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Alkyl halides and strong bases like sodium ethoxide are typically used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Alpha-substituted malonic esters
Applications De Recherche Scientifique
Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of carboxylic acids and ketones.
Biology: This compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester involves the formation of enolate ions, which can then participate in various chemical reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-carbon bonds and the synthesis of more complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate:
Dimethyl malonate: Another malonic ester with similar properties and applications.
Uniqueness
Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester is unique due to the presence of the diethoxyphosphinyl group, which imparts distinct chemical properties and reactivity compared to other malonic esters. This makes it particularly useful in specialized synthetic applications and research .
Propriétés
Numéro CAS |
97284-19-0 |
|---|---|
Formule moléculaire |
C14H27O7P |
Poids moléculaire |
338.33 g/mol |
Nom IUPAC |
diethyl 2-(3-diethoxyphosphorylpropyl)propanedioate |
InChI |
InChI=1S/C14H27O7P/c1-5-18-13(15)12(14(16)19-6-2)10-9-11-22(17,20-7-3)21-8-4/h12H,5-11H2,1-4H3 |
Clé InChI |
ZSVHRNLRKQLKNO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCP(=O)(OCC)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


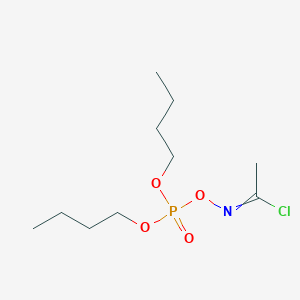

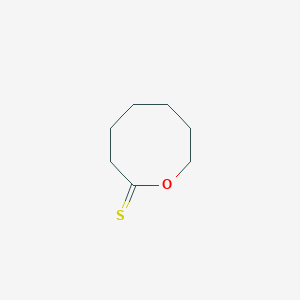
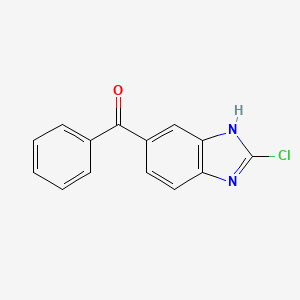
silane](/img/structure/B14334936.png)
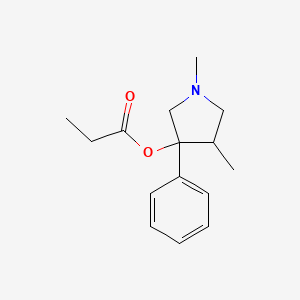
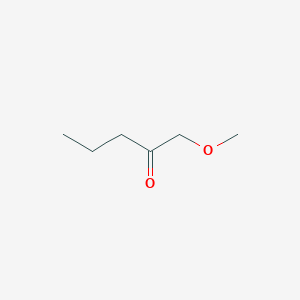
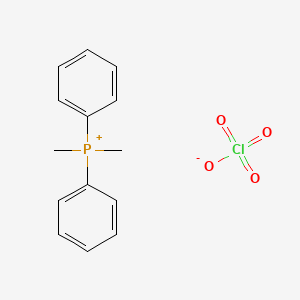
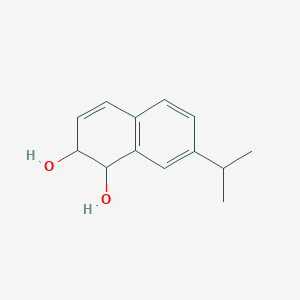
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)

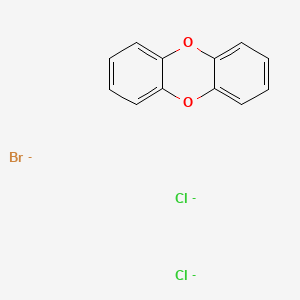
![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)
